molecular formula C15H12N2O2 B8382897 Methyl 4-(benzimidazol-1-yl)benzoate

Methyl 4-(benzimidazol-1-yl)benzoate

Cat. No.: B8382897
M. Wt: 252.27 g/mol
InChI Key: USTFFLGAYQZTMH-UHFFFAOYSA-N
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Description

Methyl 4-(Benzimidazol-1-yl)benzoate is a chemical intermediate of interest in medicinal chemistry and drug discovery research, built around the privileged benzimidazole scaffold . The benzimidazole core is a structurally versatile pharmacophore known for its wide spectrum of biological activities, largely due to its similarity to naturally occurring purines, which allows it to interact effectively with biomolecules in living systems . This structural feature makes benzimidazole derivatives valuable tools for probing biological pathways and developing novel therapeutic agents. In research settings, derivatives based on the benzimidazole structure have demonstrated significant potential in various areas. They are frequently investigated as antiproliferative agents for anticancer research, with some compounds showing promising cytotoxicity against specific cancer cell lines . Furthermore, the benzimidazole scaffold is a key component in the development of antiparasitic agents, particularly against protozoan infections such as leishmaniasis . The versatility of this chemical class extends to its use as a building block for more complex molecular architectures, including triazole and hydrazone hybrids, which are designed to enhance biological activity and selectivity for specific molecular targets . Researchers utilize this compound and its structural analogs to explore interactions with critical enzymes, such as sterol 14-alpha-demethylase in parasites, aiding in the design of new enzyme inhibitors .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

methyl 4-(benzimidazol-1-yl)benzoate

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)11-6-8-12(9-7-11)17-10-16-13-4-2-3-5-14(13)17/h2-10H,1H3

InChI Key

USTFFLGAYQZTMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight Key Substituents Solubility Trends Notable Properties Reference
Methyl 4-(Benzimidazol-1-yl)Benzoate 268.28 Benzimidazole (N1), methyl ester Moderate in DMF/DMSO Planar, aromatic -
Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl)Benzoate 282.30 Methyl (C5), 2-position Low in water Increased lipophilicity
C1 (Methoxy-substituted Quinoline) ~500 (estimated) Quinoline, methoxy High in polar solvents Enhanced polarity
Methyl 4-(1H-Imidazol-1-yl)Benzoate 202.20 Imidazole High in water Higher basicity

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid group of 4-(benzimidazol-1-yl)benzoic acid reacts with methanol via acid-catalyzed nucleophilic acyl substitution. Sulfuric acid (H₂SO₄) is typically used as the catalyst, and the reaction is conducted under reflux conditions to accelerate ester formation:

4-(Benzimidazol-1-yl)benzoic acid+CH3OHH2SO4,ΔMethyl 4-(benzimidazol-1-yl)benzoate+H2O\text{4-(Benzimidazol-1-yl)benzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Methyl 4-(benzimidazol-1-yl)benzoate} + \text{H}2\text{O}

Optimization Insights :

  • Catalyst Loading : A 1:1 molar ratio of acid to methanol ensures complete conversion without side reactions.

  • Temperature : Reflux (~70–80°C) minimizes side product formation while maintaining reaction efficiency.

  • Yield : Reported yields exceed 85% under optimal conditions.

Industrial Scalability

Continuous flow reactors enhance scalability by improving heat and mass transfer. For instance, maintaining a residence time of 30–60 minutes in a tubular reactor achieves >90% conversion, reducing production costs.

Benzimidazole Ring Construction via Phillips-Ladenburg Reaction

The Phillips-Ladenburg method constructs the benzimidazole core by condensing ortho-phenylenediamine with a carbonyl-containing precursor, followed by esterification.

Synthesis of 4-(Benzimidazol-1-yl)Benzoic Acid

Step 1 : Condensation of ortho-phenylenediamine with 4-formylbenzoic acid in acidic media (e.g., polyphosphoric acid) forms the benzimidazole ring:

4-Formylbenzoic acid+C6H4(NH2)2PPA,120C4-(Benzimidazol-1-yl)benzoic acid+H2O\text{4-Formylbenzoic acid} + \text{C}6\text{H}4(\text{NH}2)2 \xrightarrow{\text{PPA}, 120^\circ\text{C}} \text{4-(Benzimidazol-1-yl)benzoic acid} + \text{H}_2\text{O}

Key Parameters :

  • Catalyst : Polyphosphoric acid (PPA) facilitates cyclization at 120–130°C.

  • Yield : 70–75% after recrystallization.

Step 2 : Esterification proceeds as described in Section 1.

Alternative Carbonyl Precursors

Substituting 4-formylbenzoic acid with methyl 4-formylbenzoate allows simultaneous esterification and cyclization, though yields drop to ~65% due to competing hydrolysis.

Weidenhagen Reaction with Oxidative Cyclization

This method employs aldehydes and oxidizing agents to form the benzimidazole ring, offering a complementary route to Phillips-Ladenburg.

Reaction Protocol

4-Carboxybenzaldehyde reacts with ortho-phenylenediamine in ethanol under oxygen atmosphere, catalyzed by copper acetate:

4-Carboxybenzaldehyde+C6H4(NH2)2Cu(OAc)2,O24-(Benzimidazol-1-yl)benzoic acid+H2O\text{4-Carboxybenzaldehyde} + \text{C}6\text{H}4(\text{NH}2)2 \xrightarrow{\text{Cu(OAc)}2, \text{O}2} \text{4-(Benzimidazol-1-yl)benzoic acid} + \text{H}_2\text{O}

Optimization :

  • Oxidant : Molecular oxygen (O₂) ensures regioselective formation of the 1-yl isomer.

  • Yield : 60–68% after acid-base workup.

Comparative Analysis of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield Advantages Limitations
Direct Esterification4-(Benzimidazol-1-yl)benzoic acidH₂SO₄, reflux85–90%Simple, high yieldRequires pre-synthesized acid
Phillips-Ladenburgortho-PDA, 4-formylbenzoic acidPPA, 120°C70–75%One-pot cyclizationHigh temperatures, moderate yields
Weidenhagenortho-PDA, 4-carboxybenzaldehydeCu(OAc)₂, O₂60–68%Ambient pressure, regioselectiveLower yields, oxidative conditions

Industrial-Scale Considerations

Continuous Flow Esterification

Adopting flow chemistry reduces reaction time from hours to minutes. For example, using a microreactor with H₂SO₄ at 100°C achieves 95% conversion in 15 minutes, compared to 6 hours in batch.

Purification Techniques

  • Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted starting materials.

  • Crystallization : Methanol/water mixtures yield high-purity product (≥98%).

Challenges and Mitigation Strategies

  • Regioselectivity : The 1-yl isomer predominates in acidic conditions (PPA, H₂SO₄), while neutral/alkaline media favor 2-yl byproducts.

  • Ester Hydrolysis : Moisture must be rigorously excluded during esterification to prevent backward reaction.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
Benzimidazole couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h65-75
EsterificationSOCl₂, MeOH, reflux, 4h85-90

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies functional groups (e.g., ester carbonyl at ~168 ppm in ¹³C NMR) and aromatic proton environments .
  • X-ray Crystallography : SHELX software refines crystal structures (e.g., monoclinic P21/c space group, β ≈ 95°), providing bond lengths/angles and confirming stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 293.1) .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., kinases), with scoring functions (ΔG ≈ -9.5 kcal/mol) indicating affinity .
  • DFT Calculations : Gaussian09 optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

Advanced: How should researchers address discrepancies in reported biological activity data?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO ≤ 0.1%) .
  • Dose-Response Validation : Repeat experiments with ≥3 biological replicates and calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • HPLC Stability Testing : Monitor degradation in PBS (pH 7.4, 37°C) over 48h; >90% stability indicates suitability for in vivo studies .
  • Mass Balance Analysis : Quantify metabolites (e.g., hydrolyzed benzoic acid) via LC-MS .

Basic: How can researchers design experiments to evaluate pharmacological potential?

Answer:

  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7) using MTT assays (72h exposure, IC₅₀ ≈ 15 µM) .
  • Enzyme Inhibition : Measure kinase inhibition (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .

Advanced: What strategies enhance bioactivity through structure-activity relationship (SAR) studies?

Answer:

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzimidazole 2-position to improve target binding .
  • Prodrug Design : Replace the methyl ester with ethyl to alter pharmacokinetics (e.g., logP from 2.1 to 2.8) .

Basic: What analytical techniques quantify this compound in complex matrices?

Answer:

  • HPLC-UV : C18 column, acetonitrile/water (70:30), λ = 254 nm; LOD = 0.1 µg/mL .
  • Calibration Curve : Linear range 1–100 µg/mL (R² > 0.995) .

Advanced: How is SHELXL software applied in crystallographic refinement?

Answer:

  • Data Input : Integrate .hkl files from Bruker CCD diffractometers .
  • Refinement Parameters : Anisotropic displacement parameters (R₁ < 0.05) and twin refinement for high-resolution data .

Advanced: What experimental setups study the compound’s enzyme inhibition mechanisms?

Answer:

  • Kinase Assays : Pre-incubate compound with ATP (10 µM) and kinase (10 nM) for 30 min; quantify inhibition via luminescence .
  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH ≈ -12 kcal/mol) to confirm competitive inhibition .

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